5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid
Description
Chemical Structure:
5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid (CAS: 77266-65-0) is a benzoic acid derivative featuring a dimethylsulfamoyl group at the 5-position and a piperidin-1-yl substituent at the 2-position. Its molecular weight is 312.38 g/mol, and it is commonly used in pharmaceutical research due to its sulfonamide and heterocyclic moieties, which enhance binding affinity to biological targets .
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-piperidin-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-15(2)21(19,20)11-6-7-13(12(10-11)14(17)18)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFRGLNGURZGBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonation of a benzoic acid derivative, followed by the introduction of the piperidinyl group through nucleophilic substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for the development of enzyme inhibitors, which are valuable tools in biochemical research.
Medicine
In medicinal chemistry, 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it useful in the synthesis of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the piperidinyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Structural Analogs with Sulfonamide/Piperidine Moieties
Key Observations :
- Sulfonamide vs.
- Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., ) introduce additional nitrogen atoms, enhancing solubility but possibly reducing blood-brain barrier penetration.
- Halogen Substitution : Bromo or chloro substituents (e.g., CAS 1025448-30-9) improve electrophilicity, aiding covalent binding to cysteine residues in enzymes .
Analogs with Nitro or Heterocyclic Substituents
Key Observations :
- Nitro Group Impact : Nitro-substituted analogs (e.g., CAS 42106-50-3) exhibit strong electron-withdrawing effects, enhancing interactions with aromatic residues in enzyme active sites .
- Ether Linkages : The ethoxy-piperidine group in 5-bromo-2-[2-(piperidin-1-yl)ethoxy]benzoic acid increases hydrophobicity, favoring membrane permeability .
Biological Activity
5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid (CAS Number: 77266-65-0) is a complex organic compound characterized by its unique structural features, including a dimethylsulfamoyl group and a piperidine ring attached to a benzoic acid core. Its molecular formula is , with a molecular weight of approximately 300.39 g/mol. This compound has garnered attention due to its notable biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Antibacterial Properties
Research indicates that 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for further exploration as a potential therapeutic agent against bacterial infections.
Table 1: Antibacterial Activity of 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic Acid
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Inhibition | |
| Mycobacterium tuberculosis | Potential Activity |
The mechanism of action for this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the piperidinyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to antibacterial effects.
Enzyme Interaction Studies
In addition to its antibacterial properties, 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid has been studied for its potential as an enzyme inhibitor. Its structural features suggest that it may serve as a valuable tool in biochemical research aimed at understanding enzyme interactions and inhibition mechanisms.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid showed enhanced antibacterial activity against resistant bacterial strains, suggesting modifications could lead to more effective therapeutics.
- Inhibition of Enzymatic Activity : Research indicated that this compound could inhibit specific enzymes involved in bacterial metabolism, thereby reducing bacterial proliferation.
- Potential Antitubercular Activity : Preliminary studies suggest that this compound might possess antitubercular properties, warranting further investigation into its efficacy against Mycobacterium tuberculosis.
Table 2: Summary of Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Efficacy | Effective against resistant strains | |
| Enzyme Inhibition | Inhibits key metabolic enzymes | |
| Antitubercular Potential | Suggestive activity against M. tuberculosis |
Comparative Analysis with Similar Compounds
5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid shares structural similarities with other compounds that also exhibit biological activity. Notably, its unique combination of functional groups may confer distinct biological properties compared to these similar compounds.
Table 3: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Diethylsulfamoyl-2-piperidin-1-ylbenzoic acid | Contains diethyl instead of dimethyl groups | |
| 5-Amino-2-piperidin-1-ylbenzoic acid | Lacks the sulfamoyl group; primarily for peptide synthesis | |
| 5-(Dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoic acid | Features a pyrrolidine ring instead of piperidine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
